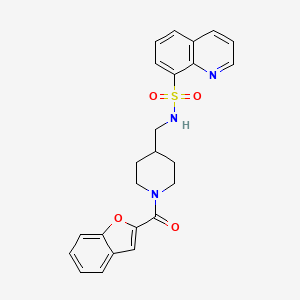

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c28-24(21-15-19-5-1-2-8-20(19)31-21)27-13-10-17(11-14-27)16-26-32(29,30)22-9-3-6-18-7-4-12-25-23(18)22/h1-9,12,15,17,26H,10-11,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRIBRDIXQBYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

- Benzofuran moiety : Known for its role in various bioactive compounds.

- Piperidine ring : Often associated with neuroactive properties.

- Sulfonamide group : Commonly linked to antibacterial activity.

These functional groups suggest a potential for interaction with various biological targets, which is critical for its therapeutic efficacy.

Research indicates that the mechanisms of action for this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : Its structural components allow it to bind effectively to receptors associated with various diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin . The unique three-dimensional structure of the compound may facilitate better interactions with protein binding sites, enhancing its anticancer efficacy.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Compounds with similar piperidine structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease management . Such inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various assays. Initial findings indicate that this compound exhibits significant activity against several bacterial strains, suggesting its potential as an antibiotic agent .

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Enhanced cytotoxicity in FaDu cells compared to bleomycin | Potential development as an anticancer drug |

| Neuroprotective Effects | Inhibition of AChE and BuChE | Possible application in treating Alzheimer's disease |

| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria | Development as a new antibiotic |

Comparison with Similar Compounds

N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (CAS 1260075-17-9)

- Structure: Features a quinoline-8-sulfonamide core linked to a piperazine ring substituted with a cyclopropylmethyl group and a phenyl carbonyl moiety.

- Synthesis : Utilizes multi-step reactions involving 1-(cyclopropylmethyl)piperazine dihydrochloride in solvents like N,N-dimethylacetamide (DMAC) and subsequent salt formation (e.g., phosphate, hydrochloride) .

- Key Data : Characterized by XRPD for crystallinity and TGA/DSC for thermal stability, with purity exceeding 98% .

- Differentiation : The piperazine ring and cyclopropylmethyl group confer distinct solubility and target engagement compared to the benzofuran-piperidine hybrid in the query compound.

Goxalapladib (CAS 412950-27-7)

- Structure: Contains a 1,8-naphthyridine core instead of quinoline, with trifluoromethyl biphenyl and methoxyethyl-piperidine substituents .

- Therapeutic Use: Developed for atherosclerosis, targeting phospholipase A2 (PLA2), unlike the NF-κB inhibition observed in quinoline-sulfonamide anti-lymphoma agents .

- Differentiation: The naphthyridine scaffold and trifluoromethyl group enhance metabolic stability but reduce quinoline-associated π-π stacking interactions.

Fentanyl Analogues (e.g., 2'-Fluoroortho-fluorofentanyl)

- Structure : Piperidine-based opioids with phenethyl and fluorophenyl groups .

- Differentiation: While sharing a piperidine backbone, the absence of sulfonamide/quinoline moieties and the presence of opioid receptor-binding motifs highlight divergent therapeutic applications .

Comparative Analysis Table

Key Findings and Implications

- Synthetic Flexibility: Quinoline-8-sulfonamide derivatives exhibit adaptability in substituent design (e.g., benzofuran vs. cyclopropylmethyl-piperazine) to modulate solubility, stability, and target selectivity .

- Therapeutic Divergence: Structural variations dictate therapeutic outcomes—quinoline derivatives target NF-κB or PLA2, while piperidine-based fentanyl analogs act on opioid receptors .

- Analytical Characterization : XRPD and TGA/DSC are critical for confirming crystallinity and thermal stability in sulfonamide derivatives, as seen in CAS 1260075-17-9 .

Notes on Evidence Limitations

- Direct data on the query compound’s pharmacokinetics or potency are absent in available literature; inferences are drawn from structural analogs.

- Contradictions are minimal, but therapeutic applications vary widely due to substituent-driven target specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Synthesize the quinoline-8-sulfonamide core via sulfonation of quinoline using chlorosulfonic acid, followed by amidation with piperidine derivatives (e.g., 4-(aminomethyl)piperidine) in anhydrous dichloromethane with triethylamine as a base .

- Step 2 : Introduce the benzofuran-2-carbonyl moiety via acylation. React 1-(benzofuran-2-carbonyl)piperidine with the intermediate from Step 1 using coupling agents like EDC/HOBt in DMF at 0–5°C to minimize side reactions .

- Key Conditions : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (gradient elution) and confirm purity (>95%) by HPLC .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 8.2–8.6 ppm), sulfonamide NH (δ ~10.5 ppm), and benzofuran carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150 cm⁻¹) and benzofuran carbonyl (C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~490) .

Q. What preliminary biological screening data exist for this compound?

- Reported Activities :

- Antimicrobial : MIC values against S. aureus (8 µg/mL) and E. coli (16 µg/mL) via agar well diffusion .

- Antitubercular : IC50 of 2.5 µM against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Key Modifications :

- Quinoline Substitution : Fluorination at C8 improves antitubercular activity (e.g., 8-fluoro analog IC50 = 1.8 µM) by enhancing membrane permeability .

- Piperidine Linker : Replacing the methylene bridge with a carbonyl group reduces potency, suggesting steric hindrance disrupts target binding .

Q. What computational tools are used to predict ADMET properties, and how reliable are they?

- In Silico Workflow :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to assess solubility (LogP ~3.2), CYP450 inhibition (risk of hepatotoxicity), and BBB permeability (low, suggesting limited CNS side effects) .

- Validation : Compare predictions with experimental data (e.g., microsomal stability assays). For example, a high predicted clearance (CL = 25 mL/min/kg) aligns with in vitro hepatic microsome degradation .

Q. How can researchers resolve contradictions in reported biological data?

- Case Study : Discrepancies in IC50 values for antitubercular activity (e.g., 2.5 µM vs. 5.0 µM) may arise from:

- Assay Variability : Standardize protocols (e.g., MABA incubation time, inoculum size) .

- Compound Purity : Verify purity via LC-MS and exclude batches with impurities >2% .

- Statistical Analysis : Use ANOVA to compare results across labs, accounting for batch-to-batch variability .

Q. What strategies mitigate instability during storage or in biological matrices?

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.